Cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine-based compound featuring a trifluoromethyl group at position 4, a thioether-linked 4-methylphenyl group at position 2, and a cyclopropylmethyl ester at position 3. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antiviral agents, or intermediates in synthesizing bioactive molecules.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thioether moiety may influence electronic properties and binding affinity to biological targets.
Properties
IUPAC Name |
cyclopropylmethyl 2-(4-methylphenyl)sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c1-10-2-6-12(7-3-10)25-16-21-8-13(14(22-16)17(18,19)20)15(23)24-9-11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSURSZVQRHZJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C(=N2)C(F)(F)F)C(=O)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by structure-activity relationship (SAR) data and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group, a thioether linkage with a para-methylphenyl substituent, and a trifluoromethyl group on the pyrimidine ring. This unique structure contributes to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to this compound. For instance, compounds exhibiting structural similarities demonstrated significant inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to the standard anti-inflammatory drug celecoxib .
| Compound | COX-2 IC50 (μmol) | Selectivity Index |
|---|---|---|
| Cyclopropylmethyl derivative | 0.04 ± 0.01 | High |
| Celecoxib | 0.04 ± 0.01 | Reference |
These findings suggest that the compound may possess potent anti-inflammatory effects through COX-2 inhibition, which is crucial in managing inflammatory diseases.
Anticancer Activity
The compound's anticancer potential has been evaluated against various cancer cell lines. In vitro studies indicate that similar pyrimidine derivatives exhibit promising activity against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at concentrations as low as 5 μg/ml . The mechanism of action appears to involve multiple pathways, including apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μg/ml) | Comparison Drug |
|---|---|---|
| PC3 | 5 | Doxorubicin |
| K562 | 5 | Doxorubicin |
| HeLa | 5 | Doxorubicin |
| A549 | 5 | Doxorubicin |
The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.
Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has also been investigated. A study reported that trifluoromethyl pyrimidinone compounds, related to the compound , demonstrated significant activity against Mycobacterium tuberculosis with an MIC of approximately 4.9 μM without notable cytotoxicity .
| Microorganism | MIC (μM) | Cytotoxicity (IC50 > μM) |
|---|---|---|
| M. tuberculosis | 4.9 | >100 |
| Gram-positive bacteria | Variable | Low |
These results indicate the compound's potential as an antimicrobial agent, particularly in treating resistant strains of bacteria.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the pyrimidine ring significantly affect biological activity. Electron-donating groups enhance anti-inflammatory effects, while specific structural configurations improve anticancer potency .
Case Studies
- Anti-inflammatory Study : A series of pyrimidine derivatives were tested for their ability to inhibit COX enzymes in vivo, showing that modifications at the 2-position increased selectivity for COX-2 over COX-1.
- Anticancer Research : In a comparative analysis of various pyrimidine derivatives against cancer cell lines, certain substitutions led to enhanced potency and selectivity for malignant cells over normal cells.
- Antimicrobial Trials : Trifluoromethyl pyrimidinones were screened against M. tuberculosis, revealing a promising profile for further development in combating tuberculosis.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate exhibit significant anticancer properties. Research has shown that pyrimidine derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. For instance, derivatives with trifluoromethyl groups have been noted for their enhanced biological activity against various cancer cell lines, including breast and lung cancer .
1.2 Antiviral Properties
The compound's structural characteristics allow it to interact with viral proteins, potentially inhibiting viral replication. Preliminary studies suggest that similar pyrimidine derivatives can serve as effective antiviral agents by interfering with the life cycle of viruses such as HIV and influenza .
1.3 Enzyme Inhibition
This compound may also function as an inhibitor for certain enzymes, such as kinases and phosphodiesterases, which are crucial in various signaling pathways. This inhibition can lead to therapeutic effects in conditions like diabetes and cardiovascular diseases .
Agrochemical Applications
2.1 Herbicidal Activity
Research indicates that compounds with similar structures exhibit herbicidal properties, making them potential candidates for agricultural applications. The trifluoromethyl group contributes to the lipophilicity and metabolic stability of these compounds, enhancing their efficacy as herbicides against a broad spectrum of weeds .
2.2 Insecticidal Properties
Studies have demonstrated that pyrimidine derivatives can act as insecticides by disrupting the nervous systems of pests. The incorporation of cyclopropyl groups has been linked to increased potency against common agricultural pests, suggesting a viable application in pest management strategies .
Material Science
3.1 Polymer Synthesis
The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to participate in radical polymerization reactions can lead to the development of new materials with tailored properties for applications in coatings and adhesives.
3.2 Photovoltaic Materials
Emerging research points towards the use of such compounds in organic photovoltaic devices due to their electronic properties. The incorporation of trifluoromethyl groups may enhance charge transport characteristics, contributing to more efficient solar energy conversion.
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 4-(Trifluoromethyl)-2-(Pyridin-2-yl)pyrimidine-5-carboxylate
- Structure : Shares the pyrimidine core with a trifluoromethyl group at position 4 and a carboxylate ester at position 4. However, the thioether-linked 4-methylphenyl group is replaced with a pyridin-2-yl substituent at position 2, and the ester is ethyl rather than cyclopropylmethyl.
- Ester Group: Ethyl esters are typically more hydrolytically labile than cyclopropylmethyl esters, which may reduce metabolic stability.
Safety data for this compound (GHS classification) indicates hazards such as skin/eye irritation, though direct toxicity comparisons with the target compound are unavailable [2].
7-[[4-[2-[2-(2,3-Dihydroxypropylamino)ethoxy]ethoxy]-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4,374,877 A2)
- Structure : A structurally complex derivative with a pyrimidine core, trifluoromethyl groups, and a spirocyclic system. Unlike the target compound, it includes polyether chains, fluorophenyl groups, and a diazaspirodecene scaffold.
- Key Differences :
- Molecular Weight : The patent compound has a significantly higher molecular weight (m/z 921 vs. ~450–500 estimated for the target compound), suggesting divergent applications (e.g., macromolecular targeting).
- Retention Time : HPLC retention time of 1.01 minutes (condition SQD-FA05) indicates polar characteristics, contrasting with the likely longer retention time expected for the more lipophilic target compound.
- Functionality : The spirocyclic and polyether motifs may enhance solubility and target engagement in biological systems, whereas the target compound’s simplicity favors synthetic accessibility [1].
Hypothesized Property Comparisons Based on Structural Features
Research Implications
- Thioether vs. Ether/Amino Groups: The thioether in the target compound may offer superior resistance to oxidative metabolism compared to ethers, though this requires validation.
- Cyclopropylmethyl Ester : This group’s rigidity could reduce off-target interactions compared to flexible esters, as seen in kinase inhibitor design.
- Trifluoromethyl Role : Common in both the target compound and analogs, this group enhances electronegativity and steric bulk, improving binding to hydrophobic enzyme pockets.
Preparation Methods
Cyclocondensation of β-Keto Esters with Thiourea
In the presence of polar aprotic solvents like dimethylformamide (DMF), trifluoroacetic ethyl acetoacetate reacts with thiourea at elevated temperatures (120°C) to yield 2-sulfydryl-4-hydroxy-6-trifluoromethylpyrimidine (Example 7, CN102786479A). This step achieves an 86% yield under reflux conditions, forming the 4-hydroxy intermediate critical for downstream modifications.
Reaction conditions :
- Reactants : Trifluoroacetic ethyl acetoacetate + thiourea
- Solvent : DMF
- Temperature : 120°C
- Time : 4 hours
- Yield : 86%
Introduction of the 4-Methylphenylthio Group
The thioether linkage at position 2 is introduced via nucleophilic aromatic substitution (SNAr) or oxidative coupling.
Nucleophilic Substitution with 4-Methylthiophenol
A chloride or hydroxyl group at position 2 undergoes displacement by 4-methylthiophenol. For instance, heating 2-chloro-4-trifluoromethylpyrimidine-5-carboxylate with 4-methylthiophenol in a basic medium (e.g., pyridine/piperidine) at 90°C facilitates substitution (WO2001092200A1).
Optimized parameters :
Direct Cyclocondensation with Thiol-Containing Reagents
Alternative routes employ 4-methylthiophenol directly during pyrimidine ring formation. However, this method is less documented in the literature, as thiourea remains the preferred sulfur source due to its stability and reactivity.
Esterification to Form the Cyclopropylmethyl Ester
The cyclopropylmethyl ester at position 5 is introduced via esterification or transesterification.
Acid-Catalyzed Esterification
Reacting pyrimidine-5-carboxylic acid with cyclopropylmethanol in the presence of a dehydrating agent (e.g., DCC) or acid catalyst (e.g., H₂SO₄) yields the target ester. The WO2001092200A1 patent highlights similar esterifications using polar solvents like dimethyl sulfoxide (DMSO) at ambient to elevated temperatures.
Key variables :
Transesterification of Methyl or Ethyl Esters
Pre-existing esters (e.g., methyl or ethyl) at position 5 undergo transesterification with cyclopropylmethanol. This method avoids handling corrosive acids but requires stringent temperature control (80–160°C) and catalytic bases like sodium methoxide.
Alternative Pathways and Novel Intermediates
One-Pot Synthesis
Emerging strategies explore tandem cyclocondensation and substitution in a single reactor. For example, reacting β-keto esters with 4-methylthiophenol-modified amidines could theoretically yield the thioether-pyrimidine directly, though yields remain unverified in the literature.
Use of Dimethylsulfoxonium Methylide
The WO2001092200A1 patent discloses dimethylsulfoxonium methylide as a key reagent for cyclopropane ring formation. While primarily used for cyclopropyl carboxylic acids, this reagent could potentially functionalize pyrimidine intermediates, though applicability remains speculative.
Comparative Analysis of Methodologies
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonate intermediate formation : Activation of hydroxyl or thiol groups using sulfonating agents like p-toluenesulfonyl chloride to generate reactive intermediates .
- Nucleophilic substitution : Coupling of the pyrimidine core with the 4-methylphenylthio group under basic conditions (e.g., cesium carbonate in acetonitrile at 50°C) .
- Esterification : Introduction of the cyclopropylmethyl ester via carboxylate activation, often using coupling reagents like EDCI or DCC .
Purification is achieved via C18 reverse-phase chromatography or recrystallization to isolate high-purity product .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 921 [M+H]+ in related pyrimidine derivatives) and purity .
- HPLC : Assesses purity under standardized conditions (e.g., 1.01-minute retention time using C18 columns) .
- NMR spectroscopy : Assigns structural features (e.g., trifluoromethyl singlet at ~δ -60 ppm in NMR; pyrimidine ring protons in aromatic regions) .
Advanced: How can reaction yields be optimized during cyclopropylmethyl ester introduction?
Answer:
Yield optimization strategies:
- Base selection : Use mild bases like CsCO to avoid side reactions (e.g., ester hydrolysis) .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the carboxylate intermediate .
- Temperature control : Maintain temperatures ≤50°C to prevent decomposition of the cyclopropylmethyl group .
Post-reaction neutralization (e.g., with formic acid) and rapid purification minimize degradation .
Advanced: How should researchers resolve contradictions between HPLC purity and LCMS data?
Answer:
Contradictions may arise from:
- Co-eluting impurities : Use orthogonal methods like 2D NMR (e.g., HSQC, HMBC) to confirm structural integrity .
- Ion suppression in LCMS : Adjust ionization parameters (e.g., ESI vs. APCI) or employ high-resolution MS (HRMS) for accurate mass confirmation .
- Degradation during analysis : Store samples in inert solvents (e.g., deuterated DMSO for NMR) and avoid prolonged exposure to light/heat .
Advanced: What role does the trifluoromethyl group play in modulating the compound’s reactivity?
Answer:
The -CF group:
- Electron-withdrawing effect : Enhances electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (e.g., thioether formation) .
- Metabolic stability : Reduces oxidative metabolism in biological studies, as seen in analogs with extended half-lives .
- Crystallography challenges : The group’s rigidity complicates X-ray diffraction; use low-temperature crystallography (e.g., 100 K) to improve resolution .
Advanced: How can regioselectivity be controlled during thioether formation on the pyrimidine ring?
Answer:
Regioselectivity is influenced by:
- Protecting groups : Temporary blocking of reactive sites (e.g., using tert-butyl groups) directs substitution to the desired position .
- Electronic effects : Electron-deficient pyrimidines (e.g., with -CF) favor nucleophilic attack at the 2-position over the 4-position .
- Catalytic systems : Pd-mediated coupling (e.g., Buchwald-Hartwig) ensures precise C-S bond formation in complex systems .
Advanced: What are the stability considerations for long-term storage of this compound?
Answer:
- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the thioether bond .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
- Temperature : Stable at -20°C for >6 months; avoid freeze-thaw cycles to prevent crystallization issues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
